(R)-1-(3,5-dimethoxyphenyl)ethanamine chemical properties
(R)-1-(3,5-dimethoxyphenyl)ethanamine chemical properties
An In-Depth Technical Guide to (R)-1-(3,5-dimethoxyphenyl)ethanamine: Properties, Synthesis, and Applications
Introduction
(R)-1-(3,5-dimethoxyphenyl)ethanamine is a chiral primary amine that holds significant value as a versatile building block in modern organic synthesis and medicinal chemistry. Its structure, characterized by a stereogenic center alpha to the amino group and a symmetrically substituted dimethoxybenzene ring, makes it an attractive precursor for the asymmetric synthesis of a wide range of complex molecules and pharmacologically active agents. The phenethylamine scaffold is a core component of numerous neurotransmitters and psychoactive compounds, positioning this specific enantiomer as a molecule of interest for researchers in neuroscience and drug development.[1] This guide provides a comprehensive overview of the chemical properties, a detailed synthetic protocol, and the key applications of (R)-1-(3,5-dimethoxyphenyl)ethanamine, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Structure
The structural foundation of (R)-1-(3,5-dimethoxyphenyl)ethanamine dictates its chemical behavior and utility. Its identity is defined by its specific stereochemistry and substitution pattern.
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IUPAC Name: (1R)-1-(3,5-dimethoxyphenyl)ethanamine
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Molecular Formula: C₁₀H₁₅NO₂
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Stereochemistry: The "(R)" designation indicates the absolute configuration at the C1 chiral center, which is crucial for its application in stereoselective synthesis and for its specific interactions with biological targets.
The presence of two methoxy groups on the aromatic ring at the meta positions influences the molecule's electronic properties and solubility, while the primary amine serves as a key functional handle for a multitude of chemical transformations.
Caption: Structure of (R)-1-(3,5-dimethoxyphenyl)ethanamine with chiral center ().
Physicochemical and Spectroscopic Properties
While specific experimental data for this exact compound is not widely published, its properties can be reliably predicted based on its structure and data from close analogs like 3,5-dimethoxyphenethylamine.[2]
Table 1: Physicochemical Properties
| Property | Value (Predicted/Calculated) | Source |
| Molecular Weight | 181.23 g/mol | [2] |
| Exact Mass | 181.1103 Da | [2] |
| XLogP3-AA | 1.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Topological Polar Surface Area | 44.5 Ų | [2] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Analog Comparison |
Predicted Spectroscopic Profile
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons would appear as two signals in the aromatic region (~6.3-6.4 ppm): a singlet for the proton at C2 and a doublet for the protons at C4 and C6. The methoxy groups (-OCH₃) would present as a sharp singlet around 3.7-3.8 ppm. The benzylic proton (-CH) would be a quartet coupled to the methyl protons, and the methyl protons (-CH₃) would appear as a doublet. The amine protons (-NH₂) would likely be a broad singlet.
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¹³C NMR: The carbon NMR would show characteristic peaks for the aromatic carbons, with the methoxy-substituted carbons appearing downfield. Signals for the benzylic carbon, the methyl carbon, and the two equivalent methoxy carbons would also be clearly distinguishable.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching bands for the primary amine around 3300-3400 cm⁻¹, C-H stretching for the aromatic and aliphatic groups just below and above 3000 cm⁻¹, and strong C-O stretching bands for the methoxy groups around 1050-1250 cm⁻¹.
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Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 181. The base peak would likely result from the benzylic cleavage to form the stable iminium ion [M-CH₃]⁺ at m/z = 166.
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (R)-1-(3,5-dimethoxyphenyl)ethanamine is most effectively achieved through a two-stage process: the synthesis of the racemic amine followed by classical chiral resolution. This approach ensures high optical purity in the final product.
Stage 1: Synthesis of Racemic 1-(3,5-dimethoxyphenyl)ethanamine
The most direct route is the reductive amination of 3,5-dimethoxyacetophenone. This method is robust and generally high-yielding.
Protocol:
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Reaction Setup: To a solution of 3,5-dimethoxyacetophenone (1.0 eq) in methanol, add ammonium acetate (10 eq).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise, ensuring the temperature remains below 10 °C. The causality here is crucial; NaBH₄ is a gentle reducing agent suitable for the imine without affecting the aromatic ring.
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Workup: After the reaction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
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Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude racemic amine.
Stage 2: Chiral Resolution via Diastereomeric Salt Formation
Classical resolution using a chiral acid is a time-tested and scalable method for separating enantiomers. L-(+)-Tartaric acid is a common and effective resolving agent for chiral amines.
Protocol:
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Salt Formation: Dissolve the crude racemic amine in a minimal amount of a hot protic solvent, such as methanol or ethanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in the same hot solvent.
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Crystallization: Slowly add the tartaric acid solution to the amine solution while stirring. The diastereomeric salt of the (R)-amine with L-tartaric acid is typically less soluble and will preferentially crystallize upon cooling. The choice of solvent is critical; it must solubilize both diastereomeric salts to some extent but allow for the selective precipitation of one.
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Isolation: Allow the mixture to cool slowly to room temperature and then to 0-4 °C to maximize crystallization. Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.
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Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and basify with a strong base (e.g., 2M NaOH) to a pH > 12.
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Final Extraction: Extract the liberated free (R)-amine with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-1-(3,5-dimethoxyphenyl)ethanamine. The enantiomeric excess (e.e.) should be determined by chiral HPLC or NMR analysis with a chiral shift reagent.
Caption: Workflow for the synthesis and resolution of the target compound.
Applications in Research and Development
The utility of (R)-1-(3,5-dimethoxyphenyl)ethanamine stems from its structural similarity to known psychoactive compounds and its function as a chiral intermediate.
Precursor to Pharmacologically Active Agents
The phenethylamine skeleton is the backbone of many compounds that interact with the central nervous system. Specifically, the 3,5-dimethoxy substitution pattern is related to mescaline (3,4,5-trimethoxyphenethylamine), a classic psychedelic that acts as an agonist at serotonin 5-HT₂ₐ receptors.[3] Research into derivatives of mescaline has shown that modifications to the phenethylamine structure can significantly alter potency and receptor binding profiles.[3][4]
(R)-1-(3,5-dimethoxyphenyl)ethanamine serves as a key starting material for synthesizing analogs designed to probe structure-activity relationships (SAR) at monoamine receptors.[5] The stereochemistry is particularly important, as for many psychoactive amphetamines, the (R)-enantiomer is the more potent eutomer at the 5-HT₂ₐ receptor.[4][5] Therefore, this compound is an invaluable tool for medicinal chemists developing novel therapeutics for psychiatric conditions or investigating the neurobiology of serotonergic systems.
Chiral Auxiliary and Intermediate in Asymmetric Synthesis
Beyond its direct use as a precursor, the chiral amine can function as a resolving agent for acidic compounds or as a chiral auxiliary. When temporarily incorporated into a molecule, it can direct the stereochemical outcome of a subsequent reaction before being cleaved, effectively transferring its chirality to the target molecule. It is also a common starting point for the synthesis of chiral ligands used in asymmetric catalysis.
Safety and Handling
Based on the GHS classification for the closely related 3,5-dimethoxyphenethylamine, this compound should be handled with care.[2]
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Hazard Statements: Assumed to cause severe skin burns and serious eye damage (H314, H318).[2]
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Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water.
Conclusion
(R)-1-(3,5-dimethoxyphenyl)ethanamine is a chiral amine of significant strategic importance. Its well-defined stereochemistry and functional handles make it a valuable asset in the fields of medicinal chemistry and asymmetric synthesis. The synthetic and resolution protocols described herein provide a reliable pathway to access this compound in high enantiomeric purity, enabling its use in the development of novel serotonergic agents and other complex molecular architectures. As research into targeted therapeutics for neurological disorders continues, the demand for such versatile and stereochemically pure building blocks is set to grow.
References
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PubChem. (n.d.). (R)-1-(3-Methoxyphenyl)ethylamine. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). 3,5-Dimethoxyphenethylamine. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254. Retrieved January 16, 2026, from [Link]
-
Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. ResearchGate. Retrieved January 16, 2026, from [Link]
-
Halberstadt, A. L., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. PubMed Central. Retrieved January 16, 2026, from [Link]
-
Manar, M., & Vashisht, R. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central. Retrieved January 16, 2026, from [Link]
Sources
- 1. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-Dimethoxyphenethylamine | C10H15NO2 | CID 137857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
